2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-N,N,N',N'-tetraethylpropanediamide
Description
This compound features a propanediamide backbone substituted with tetraethyl groups and a methylidene-linked 5-(4-bromophenyl)furan-2-yl moiety. The bromophenyl group introduces steric bulk and electron-withdrawing effects, while the furan ring contributes to π-conjugation. The methylidene group (CH=) may influence electronic delocalization, affecting reactivity and binding interactions .
Properties
IUPAC Name |
2-[[5-(4-bromophenyl)furan-2-yl]methylidene]-N,N,N',N'-tetraethylpropanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27BrN2O3/c1-5-24(6-2)21(26)19(22(27)25(7-3)8-4)15-18-13-14-20(28-18)16-9-11-17(23)12-10-16/h9-15H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRIJNHXAGNZJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)Br)C(=O)N(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-N,N,N’,N’-tetraethylpropanediamide typically involves the following steps:
Formation of the Bromophenyl Furan Intermediate: The initial step involves the bromination of phenyl furan to introduce the bromine atom at the desired position.
Condensation Reaction: The bromophenyl furan intermediate is then subjected to a condensation reaction with N,N,N’,N’-tetraethylpropanediamide under controlled conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-N,N,N’,N’-tetraethylpropanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-N,N,N’,N’-tetraethylpropanediamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-N,N,N’,N’-tetraethylpropanediamide involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the furan ring can participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Bromophenyl-Furan Derivatives
| Compound Name | Key Structural Features | Biological Activity/Properties |
|---|---|---|
| 2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-N,N,N',N'-tetraethylpropanediamide | Propanediamide backbone, tetraethyl groups, 4-bromophenyl-furan methylidene | Not explicitly reported; inferred enhanced lipophilicity and potential bioactivity |
| 5-(4-bromophenyl)-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide | Furan carboxamide, bromophenyl, oxazolo-pyridine | Anticancer activity due to heterocyclic interactions |
| 4-chloro-N'-[(E)-{5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]benzohydrazide | Hydrazide linkage, benzothiazole-sulfanyl group | Antimicrobial properties from benzothiazole moiety |
Key Differences :
- The target compound’s tetraethylpropanediamide backbone distinguishes it from carboxamide or hydrazide derivatives, likely altering solubility and target binding .
- The 4-bromophenyl group may enhance hydrophobic interactions compared to chlorophenyl or methoxyphenyl analogs .
Furan-Containing Amides and Diamides
| Compound Name | Backbone | Substituents | Biological Activity |
|---|---|---|---|
| N'-(4-methoxyphenyl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide | Oxalamide | Thiophen-2-yl, methoxyphenyl | Antioxidant, anticancer |
| N-{[5-(thiophen-3-yl)furan-2-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide | Oxalamide | Thiophen-3-yl, trifluoromethoxyphenyl | Anti-inflammatory, antimicrobial |
| Target compound | Propanediamide | Tetraethyl, 4-bromophenyl-furan | Hypothesized enhanced CNS penetration due to lipophilicity |
Key Differences :
- Tetraethyl groups may reduce metabolic degradation compared to smaller alkyl or aryl substituents.
Substituent Effects on Bioactivity
| Substituent | Example Compound | Impact on Activity |
|---|---|---|
| Bromophenyl | Target compound | Increased hydrophobicity and halogen bonding potential |
| Chlorophenyl | 3-(5-(4-Chlorophenyl)furan-2-yl)-N-(4-methoxyphenethyl)propanamide | Moderate electron-withdrawing effects; anticancer activity |
| Methoxyphenyl | N-(4-Methoxyphenethyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide | Electron-donating effects; analgesic potential |
Insights :
- Bromine’s larger atomic radius compared to chlorine may improve binding in hydrophobic pockets .
- Methoxy groups enhance solubility but reduce membrane permeability compared to halogens .
Research Findings and Implications
- Hypothetical Applications :
- Drug Development : Enhanced lipophilicity could favor blood-brain barrier penetration for CNS-targeted therapies.
- Material Science : Conjugated furan-bromophenyl system may serve as a fluorescent probe or sensor component.
Biological Activity
Overview
2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-N,N,N',N'-tetraethylpropanediamide is a complex organic compound with the molecular formula . This compound features a bromophenyl group linked to a furan ring, which is further connected to a propanediamide structure. Its unique chemical properties make it a subject of interest in various biological studies, including enzyme inhibition and anticancer activity.
- Molecular Weight : 447.4 g/mol
- IUPAC Name : this compound
- Chemical Structure :
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the furan ring can participate in hydrogen bonding. These interactions may modulate the activity of various enzymes or receptors, leading to significant biological effects.
Anticancer Activity
Recent studies have demonstrated that derivatives similar to this compound exhibit notable anticancer properties. For instance, compounds within the same structural family have shown growth inhibition rates across various cancer cell lines:
| Compound | Cell Line | Growth Inhibition (%) |
|---|---|---|
| 6n | Lung Carcinoma (HOP-92) | 71.8 |
| 6p | Renal Carcinoma (ACHN) | 66.02 |
| 6d | Renal Carcinoma (RFX 393) | 84.17 |
These findings suggest that the compound may possess similar potential for inhibiting tumor growth.
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on specific enzymes, particularly those involved in cancer progression:
| Enzyme Target | IC50 (µM) |
|---|---|
| CDK2 | 0.09 - 1.58 |
| TRKA | 0.23 - 1.59 |
Such potency indicates that the compound could serve as a lead for developing new therapeutic agents targeting these pathways.
Case Studies and Research Findings
- In Vitro Studies : A study focused on the cytotoxic effects of related compounds on renal carcinoma cells showed that treatment led to significant cell cycle arrest in the G0–G1 phase, suggesting potential for therapeutic application in cancer treatment.
- Structure–Activity Relationship (SAR) : Investigations into how structural modifications affect biological activity have revealed that substituents on the bromophenyl and furan rings can significantly influence the efficacy of enzyme inhibition and anticancer activity, highlighting the importance of molecular design in drug development.
- Antioxidant Activity : Preliminary tests have indicated that compounds with similar structures may exhibit antioxidant properties, which could contribute to their overall therapeutic profile by reducing oxidative stress in cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
